N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide

Overview

Description

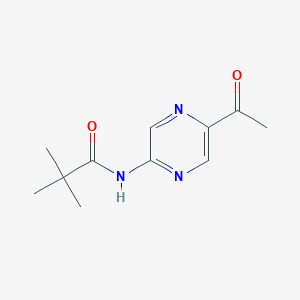

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with an acetyl group at the 5-position and a 2,2-dimethylpropanamide group at the 2-position. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

Attachment of the 2,2-Dimethylpropanamide Group: This step involves the reaction of the pyrazine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide: shares structural similarities with other pyrazine derivatives, such as:

Uniqueness

- The unique combination of the acetyl and 2,2-dimethylpropanamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetylpyrazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects on human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cells, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Patu8988 | 12.5 | Induction of apoptosis |

| SGC7901 | 15.3 | Cell cycle arrest |

| SMMC7721 | 10.8 | Caspase activation |

The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells.

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. In a study assessing its impact on neurodegenerative conditions, the compound demonstrated inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| MAO-A | 4.52 | Competitive |

| MAO-B | 0.059 | Non-competitive |

These findings suggest that this compound may serve as a lead compound for developing neuroprotective agents.

Case Studies

-

Case Study on Cancer Cell Lines :

A series of experiments were conducted using this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.- Methodology : MTT assays and flow cytometry were employed to evaluate cell viability and apoptosis.

- Results : The compound showed a dose-dependent decrease in viability across all tested lines.

-

Neuroprotective Study :

In vivo studies were performed on rodent models to assess the neuroprotective effects against induced oxidative stress. Treatment with this compound resulted in reduced markers of oxidative damage and improved behavioral outcomes.- Outcomes : Significant reductions in malondialdehyde (MDA) levels were observed, indicating decreased lipid peroxidation.

Properties

IUPAC Name |

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-7(15)8-5-13-9(6-12-8)14-10(16)11(2,3)4/h5-6H,1-4H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQJLVOATZBNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.